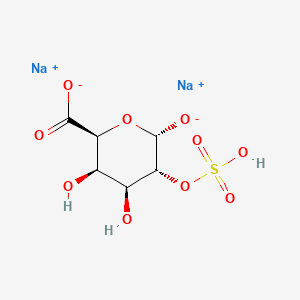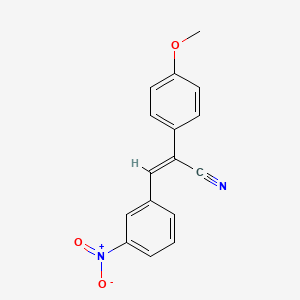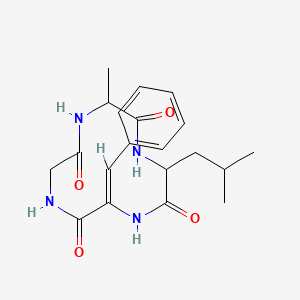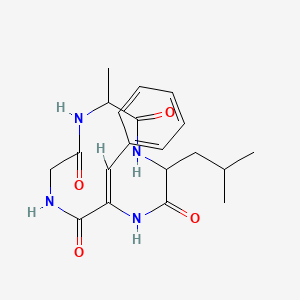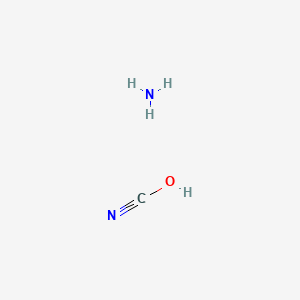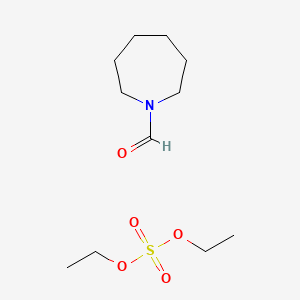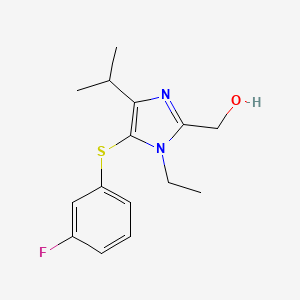
(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 264-114-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Industrial Production Methods: Industrial production methods for EINECS 264-114-4 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, adhering to stringent industrial standards .
Chemical Reactions Analysis
Types of Reactions: EINECS 264-114-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .
Common Reagents and Conditions: The common reagents and conditions used in the reactions of EINECS 264-114-4 depend on the specific type of reaction being carried out. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of EINECS 264-114-4 vary based on the reaction type. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
EINECS 264-114-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in biochemical assays and as a reagent in various biological experiments. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, EINECS 264-114-4 is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of EINECS 264-114-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical outcome .
Comparison with Similar Compounds
Similar Compounds: EINECS 264-114-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
- N,N,N-triphenylamine (EINECS 210-035-5)
Uniqueness: The uniqueness of EINECS 264-114-4 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics make it suitable for particular applications in scientific research and industry .
Properties
CAS No. |
63373-82-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8?,9?/m0/s1 |
InChI Key |
GICBKEFIACFATK-UEJVZZJDSA-N |
Isomeric SMILES |
CC1(C2CC[C@@H](C2)C1CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





